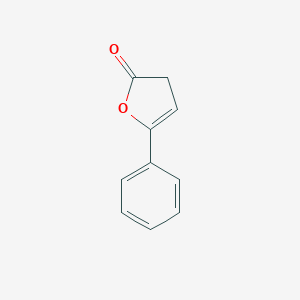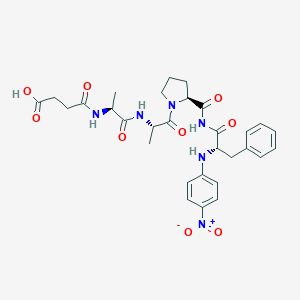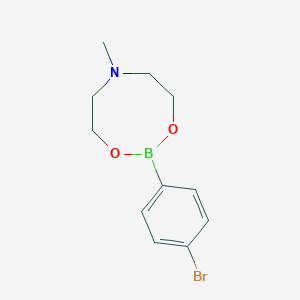
1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミン
概要
説明
1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、sn-1位とsn-2位に中鎖脂肪酸であるラウリン酸が挿入されたリン脂質です。 この化合物は、ミセル、リポソーム、およびその他の種類の生体膜の生成によく使用されます 。 これは、真核細胞で広く分布しているグリセロリン脂質の一種であるホスファチジルエタノールアミンの一種です .
科学的研究の応用
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a standard in the optimization of liquid chromatography-mass spectrometry (LC-MS) method conditions.
Biology: Plays a vital role in the structure and function of eukaryotic membranes.
Industry: Used in the preparation of anionic liposomes and binary giant unilamellar vesicles (GUVs).
作用機序
1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、生物膜に組み込まれることによって作用し、膜の流動性と透過性に影響を与えます。 分子標的には、このリン脂質の存在によって影響を受けるさまざまな膜タンパク質と酵素が含まれます。 関与する経路には、膜シグナル伝達と輸送に関連する経路が含まれます .
6. 類似化合物の比較
類似化合物:
- 1,2-ジラウロイル-sn-グリセロ-3-ホスホリルグリセロール
- 1,2-ジラウロイル-sn-グリセロ-3-ホスホリルコリン
- 1,2-ジラウロイル-sn-グリセロ-3-リン酸
- 1,2-ジラウロイル-sn-グリセロ-3-エチルホスホコリン
比較: 1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、その特定の構造とエタノールアミン基の存在により独特であり、独特の生化学的特性を付与します。 類似の化合物と比較して、膜構造と機能における独自の役割、および薬物送達と膜研究における特定の用途があります .
準備方法
合成経路と反応条件: 1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、グリセロールとラウリン酸のエステル化、続いてエタノールアミンによるリン酸化によって合成できます。 反応は通常、触媒と特定の反応条件を使用して、ラウリン酸鎖をsn-1位とsn-2位に正しく配置することを必要とします .
工業的製造方法: 1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンの工業的製造には、大規模なエステル化とリン酸化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、エタノールまたはテトラヒドロフランからの再結晶などの高度な精製技術が用いられます .
化学反応の分析
反応の種類: 1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化リン脂質を形成することができます。
還元: 還元されたリン脂質を形成するために還元することができます。
置換: エタノールアミン基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 望ましい生成物に応じて、さまざまな求核剤を置換反応に使用できます。
主な生成物: これらの反応によって生成される主な生成物には、酸化および還元リン脂質、および1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンの置換誘導体があります .
4. 科学研究への応用
1,2-ジラウロイル-sn-グリセロ-3-ホスホエタノールアミンは、次のような幅広い科学研究の用途を持っています。
類似化合物との比較
- 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol
- 1,2-Dilauroyl-sn-glycero-3-phosphorylcholine
- 1,2-Dilauroyl-sn-glycero-3-phosphate
- 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine
Comparison: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is unique due to its specific structure and the presence of the ethanolamine group, which imparts distinct biochemical properties. Compared to similar compounds, it has a unique role in membrane structure and function, as well as specific applications in drug delivery and membrane studies .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine involves the reaction of lauroyl chloride with sn-glycero-3-phosphoethanolamine in the presence of a base to form the desired compound.", "Starting Materials": ["Lauroyl chloride", "sn-glycero-3-phosphoethanolamine", "Base (e.g. triethylamine)", "Solvent (e.g. chloroform)"], "Reaction": ["Add lauroyl chloride to a solution of sn-glycero-3-phosphoethanolamine in a solvent such as chloroform", "Add a base such as triethylamine to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization"] } | |
CAS番号 |
59752-57-7 |
分子式 |
C29H58NO8P |
分子量 |
579.7 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 |
InChIキー |
ZLGYVWRJIZPQMM-HHHXNRCGSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
| 59752-57-7 | |
同義語 |
1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DLPE influence the characteristics of model lipid membranes?
A1: DLPE can significantly alter the properties of model membranes. For instance, when incorporated into monolayers with other phospholipids, DLPE modifies membrane fluidity and surface potential. [] This effect is also observed in bilayer systems, impacting the diffusion of water molecules within the membrane. [] Moreover, the presence of DLPE can influence the activity of enzymes like phospholipase A2, highlighting its role in modulating membrane-protein interactions. [, ]
Q2: Can you elaborate on the phase behavior of DLPE in model membrane systems?
A2: DLPE exhibits distinct phase behavior in monolayers depending on the lateral pressure. At room temperature, it exists in a liquid expanded (LE) phase below a specific surface pressure, beyond which it transitions into a liquid condensed (LC) phase. [] This transition is marked by a noticeable increase in surface viscosity and compressibility modulus. []
Q3: What are the advantages of using DLPE in liposome preparations?
A3: DLPE is often incorporated into liposome formulations due to its ability to influence liposome size and morphology. [, ] Studies utilizing Coarse Grained Molecular Dynamics (CGMD) simulations have demonstrated that the inclusion of DLPE allows for predicting the resulting liposome size, which aligns with empirical observations. [] This predictability is crucial for controlled drug delivery applications.
Q4: How is DLPE utilized in studying protein-membrane interactions?
A4: Researchers utilize modified DLPE molecules, such as those containing photoactivatable groups, to investigate protein interactions at the membrane interface. [] By incorporating a photoactivatable 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine derivative (ASA-DLPE) into model membranes, researchers can covalently crosslink proteins interacting with the membrane upon UV irradiation. [] This technique enables the identification of membrane-interacting proteins and provides valuable insights into their function.
Q5: What is the role of computational chemistry in understanding DLPE behavior?
A5: Molecular dynamics simulations, specifically CGMD, have proven invaluable in predicting the behavior of DLPE in liposome formulations. [] These simulations can accurately predict liposome size, which is consistent with experimental findings. [] Such computational approaches offer valuable insights into the self-assembly processes of DLPE and its interactions with other molecules.
Q6: Are there any studies on enzymatic modifications of DLPE?
A6: Yes, researchers have explored enzymatic modifications of DLPE for various applications. For instance, phospholipase D (PLD) has been successfully employed to catalyze the transphosphatidylation of DLPE with ethanolamine, leading to the production of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine. [] This enzymatic approach highlights the potential for modifying DLPE's headgroup for targeted applications.
Q7: Can you describe the structural characteristics of DLPE?
A7: DLPE comprises a glycerol backbone with two lauroyl (dodecanoyl) chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine group attached to the sn-3 position. While specific spectroscopic data may vary depending on the study and techniques employed, techniques like neutron diffraction have been used to determine the conformation of DLPE in gel phases, revealing an all-trans conformation of the lauroyl chains and a specific alignment of the zwitterionic dipoles in the headgroups. []
Q8: Is there any information available on the stability of DLPE?
A8: While specific stability data for DLPE might require further investigation, research suggests that giant vesicles produced with DLPE and other phospholipids exhibit stability during long-term storage at 4°C. [] This finding indicates potential for storage and utilization of DLPE-containing formulations, but further research is needed to comprehensively assess its stability under various conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


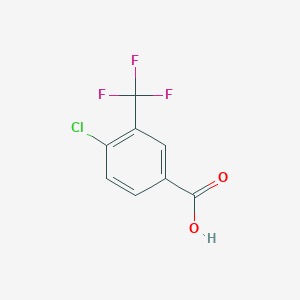


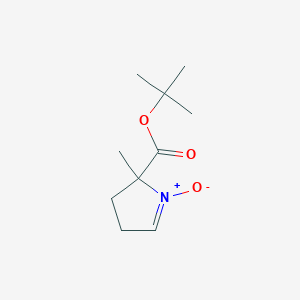
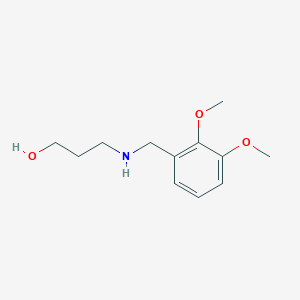
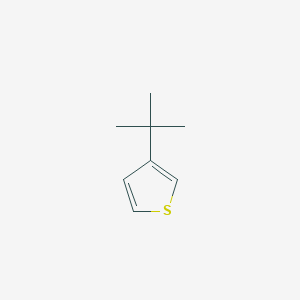

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)


